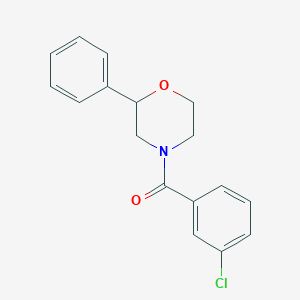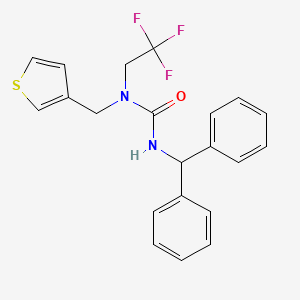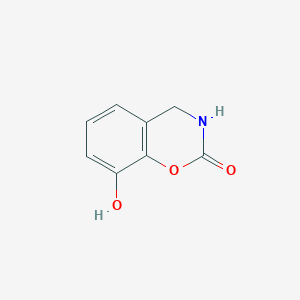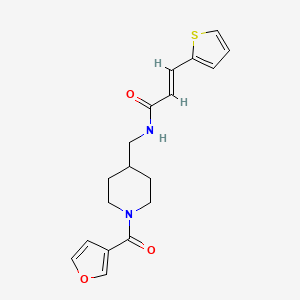
(3-Chlorophenyl)(2-phenylmorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Chlorophenyl)(2-phenylmorpholino)methanone is a chemical compound that has gained significant attention in scientific research due to its potential as a pharmaceutical agent. It is a synthetic compound that belongs to the family of morpholine-based compounds. The compound is known for its ability to interact with various biological targets, making it a potential candidate for drug development.
Aplicaciones Científicas De Investigación
Environmental Impact and Degradation
Occurrence and Toxicity of Chlorophenols : Chlorophenols, including compounds related to "(3-Chlorophenyl)(2-phenylmorpholino)methanone," are widely recognized for their environmental persistence and potential toxicity. Research highlights their presence in water, soil, and biota, underlining concerns regarding their impact on ecosystems and human health. Such studies are pivotal for understanding the ecological risks associated with chlorophenols and guiding the development of mitigation strategies (Kim & Choi, 2014).
Degradation by Zero Valent Iron : The degradation of chlorinated phenols, which are structurally related to "this compound," using zero valent iron (ZVI) and bimetallic systems, has been extensively studied. These methods offer efficient pathways for dechlorinating such compounds, crucial for remediation efforts in contaminated environments (Gunawardana, Singhal, & Swedlund, 2011).
Biodegradation Pathways : Research into the biodegradation of chlorophenols, including enzymes and microbial pathways capable of breaking down these compounds, provides valuable insights into natural and engineered remediation processes. Understanding these mechanisms is essential for developing effective strategies to mitigate the environmental impact of chlorophenols and related compounds (Crawford, Jung, & Strap, 2007).
Safety and Hazards
The safety data sheet for a similar compound, “(2-Chlorophenyl)phenyl-methanone”, suggests that it may cause respiratory irritation, serious eye irritation, and skin irritation. It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/clothing/eye protection/face protection .
Direcciones Futuras
A study on the synthesis, anticonvulsant, and antinociceptive activity of new 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides suggests that several compounds exhibited anticonvulsant activity, and none of them showed significant acute neurological toxicity . This indicates potential future directions for research involving “(3-Chlorophenyl)(2-phenylmorpholino)methanone” and similar compounds.
Propiedades
IUPAC Name |
(3-chlorophenyl)-(2-phenylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-8-4-7-14(11-15)17(20)19-9-10-21-16(12-19)13-5-2-1-3-6-13/h1-8,11,16H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJPJTZWAPGOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC(=CC=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2783754.png)
![(E)-N-[1-(4-Cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2783756.png)
![1-[(2-Chloropropanoylamino)methyl]-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide](/img/structure/B2783758.png)

![2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2783760.png)
![N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2783762.png)

![5-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2783764.png)

